Aldose Reductase Inhibitory Potency: 10-Fold Advantage Over the Indan Analog
The target compound demonstrates an IC₅₀ of 10,000 nM (1.00E+4 nM) against partially purified calf lens aldose reductase, representing an approximately 10-fold improvement in inhibitory potency compared to the unsubstituted indan analog spiro-[imidazolidine-4,1′-indan]-2,5-dione, which exhibits an IC₅₀ of 100,000 nM (1.00E+5 nM) in the same assay system [1]. This potency differential establishes the thiochroman scaffold as intrinsically more favorable for aldose reductase binding than the corresponding indan scaffold.
| Evidence Dimension | Aldose reductase inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 10,000 nM (1.00E+4 nM) |
| Comparator Or Baseline | Spiro-[imidazolidine-4,1′-indan]-2,5-dione: 100,000 nM (1.00E+5 nM) |
| Quantified Difference | 10-fold more potent (lower IC₅₀) |
| Conditions | In vitro inhibition of partially purified calf lens aldose reductase; NADPH oxidation monitored spectrophotometrically at 340 nm [1] |
Why This Matters
For researchers constructing spiro-hydantoin SAR libraries, selecting the thiochroman scaffold over the indan scaffold provides a 10-fold baseline potency advantage, enabling detection of further improvements from substituent additions with greater assay sensitivity.
- [1] BindingDB. BDBM50022444 (target compound) and BDBM50022457 (indan analog). In vitro inhibition of partially purified calf lens aldose reductase. Accessed 2026. View Source
